molecular formula C9H12O2 B143470 (1R,2S)-1-Phenylpropane-1,2-diol CAS No. 40421-52-1

(1R,2S)-1-Phenylpropane-1,2-diol

Cat. No. B143470
CAS RN: 40421-52-1
M. Wt: 152.19 g/mol
InChI Key: MZQZXSHFWDHNOW-CBAPKCEASA-N
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Description

“(1R,2S)-1-Phenylpropane-1,2-diol” is a chiral compound. Chirality is a property of asymmetry important in several branches of science. The word chirality is derived from the Greek ‘cheir’, meaning ‘hand’. The most familiar chiral object is a human hand . The compound belongs to the class of organic compounds known as aralkylamines. These are alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group .


Synthesis Analysis

The synthesis of “(1R,2S)-1-Phenylpropane-1,2-diol” has been reported in the literature. A synthetic route to enantiomerically pure (1R,2S)-1-phenylphospholane-2-carboxylic acid, which is a phosphorus analogue of proline, has been established. A key step is the deprotonation–carboxylation of the 1-phenylphospholane borane complex by using s BuLi/1,2-dipiperidinoethane (DPE) .


Molecular Structure Analysis

The molecular structure of “(1R,2S)-1-Phenylpropane-1,2-diol” can be determined using various techniques such as X-ray diffraction analysis . The absolute configuration of an enantiomer can be determined using the Cahn-Ingold-Prelog rules .


Chemical Reactions Analysis

The chemical reactions involving “(1R,2S)-1-Phenylpropane-1,2-diol” can be studied using various techniques such as electrospray ionization mass spectrometry (ESI-MS). This technique allows the discrimination of species containing the same metal and to obtain structural elucidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1R,2S)-1-Phenylpropane-1,2-diol” can be determined using various techniques. For example, similar compounds such as menthol, which is an organic compound derived from the oils of mint plants, is a waxy, crystalline substance that is clear or white in color .

Scientific Research Applications

Enzymatic Synthesis and Stereoisomer Applications

  • Enzymatic Synthesis : (1R,2S)-1-Phenylpropane-1,2-diol can be synthesized using a stereoselective two-step enzymatic process. This process involves a combination of a lyase and an alcohol dehydrogenase, allowing for the separate synthesis of each stereoisomer of 1-phenylpropane-1,2-diol (Kihumbu et al., 2002).

  • Catalytic Selectivity and Mutagenesis : Research shows that certain enzymes, like ADH-A, demonstrate selective catalytic efficiency for variants of 1-phenylpropane-1,2-diol. Mutagenesis studies have been conducted to enhance enzyme efficiency and binding behavior for such diols (Maurer et al., 2018).

Applications in Synthesis and Polymerization

  • Synthesis of Amino Alcohols : Derivatives of (1R,2S)-1-Phenylpropane-1,2-diol have been used in the synthesis of chiral 1,2-amino alcohols, which are instrumental in the enantioselective reduction of aryl ketones (Vatmurge, Hazra, & Pore, 2007).

  • Ring-Opening Polymerization : Certain diols, including (1R,2S)-1-Phenylpropane-1,2-diol variants, have been studied for their potential as precatalyst activators in the ring-opening polymerization of cyclic esters (Komarov et al., 2019).

Biochemical and Chemical Transformations

  • Biochemical Cascade Reactions : This diol is used in stereoselective multi-enzyme cascade reactions for synthesizing chiral vic-1,2-diols, demonstrating its role in intricate biochemical pathways (Presečki et al., 2018).

  • Chemical Reactions with Urea Derivatives : It reacts with urea and its derivatives in acid solutions to produce various compounds, illustrating its chemical versatility (Butler, Hussain, & Leitch, 1980).

Future Directions

Future research on “(1R,2S)-1-Phenylpropane-1,2-diol” could focus on its potential applications in medicine and industry. For example, redox cofactor engineering in industrial microorganisms has been suggested as a future direction for development .

properties

IUPAC Name

(1R,2S)-1-phenylpropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQZXSHFWDHNOW-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10433365
Record name (1R,2S)-1-Phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,2S)-1-Phenylpropane-1,2-diol

CAS RN

40421-52-1
Record name (1R,2S)-1-Phenylpropane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10433365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is significant about the production of (1R,2S)-1-Phenylpropane-1,2-diol using baker's yeast?

A: The research demonstrates a biocatalytical approach to obtain enantiomerically pure (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Baker's yeast fermentation of 1-phenyl-1,2-propanedione can yield different stereoisomers depending on the reaction conditions. The ability to selectively produce the (1R,2S)-diol is valuable as chiral alcohols like this are important building blocks for various pharmaceuticals and fine chemicals.

Q2: What are the advantages of using baker's yeast for this type of reaction compared to traditional chemical synthesis?

A2: Baker's yeast offers several benefits for this reaction:

  • Enantioselectivity: Baker's yeast possesses enzymes that can differentiate between enantiomers, allowing for the selective production of (1R,2S)-1-Phenylpropane-1,2-diol [, ]. Traditional chemical synthesis often results in a racemic mixture, requiring further separation steps.
  • Mild Reaction Conditions: Biocatalytic reactions with baker's yeast typically occur under mild conditions (e.g., room temperature, atmospheric pressure) compared to some chemical syntheses requiring harsh reagents or conditions [].

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